Amoxicillin and clavulanate potassium

Catalog No.
S656720
CAS No.
M.F
C24H27KN4O10S
M. Wt
602.7 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amoxicillin and clavulanate potassium

Product Name

Amoxicillin and clavulanate potassium

IUPAC Name

potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C24H27KN4O10S

Molecular Weight

602.7 g/mol

InChI

InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7?;/m11./s1

InChI Key

DWHGNUUWCJZQHO-VXMVAJKNSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]

Synonyms

Amox clav, Amox-clav, Amoxi Clavulanate, Amoxi-Clavulanate, Amoxicillin Clavulanic Acid, Amoxicillin Potassium Clavulanate Combination, Amoxicillin-Clavulanic Acid, Amoxicillin-Potassium Clavulanate Combination, Amoxycillin Clavulanic Acid, Amoxycillin, Clavulanate Potentiated, Amoxycillin-Clavulanic Acid, Augmentin, BRL 25000, BRL-25000, BRL25000, Clavulanate Potentiated Amoxycillin, Clavulin, Co amoxiclav, Co-amoxiclav, Coamoxiclav, Potassium Clavulanate Amoxicillin Combination, Potassium Clavulanate-Amoxicillin Combination, Spektramox, Synulox

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)C(/C(=C/CO)/O2)C(=O)[O-].[K+]

Description

The exact mass of the compound Amoxicillin and clavulanate potassium is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Amoxicillin and clavulanate potassium is a prescription antibiotic combination widely used to treat various bacterial infections. This compound consists of amoxicillin, a semisynthetic penicillin antibiotic, and clavulanate potassium, a beta-lactamase inhibitor. Amoxicillin is effective against a range of gram-positive and some gram-negative bacteria, while clavulanate potassium enhances the efficacy of amoxicillin by inhibiting beta-lactamase enzymes that can confer resistance to penicillins .

The molecular formula for clavulanate potassium is C8H8KNO5C_8H_8KNO_5, with a molecular weight of 237.25 g/mol. The combination of these two agents allows for broader antimicrobial coverage, making it effective against bacteria that would typically resist treatment with amoxicillin alone .

The primary chemical reaction involving amoxicillin and clavulanate potassium occurs when clavulanate binds to beta-lactamase enzymes produced by resistant bacteria. This binding inhibits the enzyme's activity, allowing amoxicillin to exert its antibacterial effects without being hydrolyzed. The reaction can be summarized as follows:

  • Beta-lactamase Inhibition:
    Clavulanate+Beta lactamaseInactivated enzyme\text{Clavulanate}+\text{Beta lactamase}\rightarrow \text{Inactivated enzyme}
  • Antibacterial Action:
    Amoxicillin+Bacterial cell wall precursorInhibited cell wall synthesis\text{Amoxicillin}+\text{Bacterial cell wall precursor}\rightarrow \text{Inhibited cell wall synthesis}

This mechanism allows amoxicillin to effectively target bacterial cell walls, leading to cell lysis and death.

Amoxicillin exhibits broad-spectrum antibacterial activity, particularly against gram-positive organisms such as Staphylococcus aureus (including some strains that produce beta-lactamase), Streptococcus pneumoniae, and various strains of Enterococcus. Clavulanate potassium does not possess significant intrinsic antibacterial activity but plays a crucial role in preserving the effectiveness of amoxicillin against resistant strains .

The combination is indicated for treating various infections, including:

  • Lower respiratory tract infections
  • Acute bacterial otitis media
  • Sinusitis
  • Skin and skin structure infections
  • Urinary tract infections

Clinical studies have shown that this combination is effective in both adult and pediatric populations .

The synthesis of amoxicillin involves the modification of penicillin G or penicillin V through chemical processes that introduce an amino group and alter the side chains. Clavulanic acid is derived from Streptomyces clavuligerus through fermentation processes, followed by extraction and purification.

  • Synthesis of Amoxicillin:
    • Starting from penicillin G or V.
    • Chemical modification to introduce the amino group.
  • Synthesis of Clavulanic Acid:
    • Fermentation using Streptomyces clavuligerus.
    • Extraction and purification processes.
  • Combination:
    • Amoxicillin and clavulanate potassium are formulated together in specific ratios for oral administration.

Amoxicillin and clavulanate potassium is primarily used in clinical settings for treating bacterial infections resistant to standard penicillin therapy. Its applications include:

  • Treatment of community-acquired pneumonia
  • Management of acute otitis media in children
  • Effective therapy for skin infections caused by susceptible organisms
  • Treatment of urinary tract infections caused by bacteria sensitive to this combination .

Additionally, it has been employed in treating opportunistic infections in immunocompromised patients, such as those with human immunodeficiency virus .

Amoxicillin and clavulanate potassium can interact with several other medications, which may alter their effectiveness or increase the risk of adverse effects. Notable interactions include:

  • Probenecid: May increase levels of amoxicillin by inhibiting renal excretion.
  • Anticoagulants: Increased risk of bleeding has been observed when used concurrently.
  • Methotrexate: Amoxicillin may reduce renal clearance, increasing methotrexate toxicity .

Patients should inform their healthcare providers about all medications they are taking to prevent potential interactions.

Several compounds share similarities with amoxicillin and clavulanate potassium, particularly within the class of beta-lactam antibiotics combined with beta-lactamase inhibitors. Here are some notable examples:

Compound NameComponentsUnique Features
Ampicillin and sulbactamAmpicillin + SulbactamEffective against certain gram-negative bacteria; used in intra-abdominal infections.
Piperacillin and tazobactamPiperacillin + TazobactamBroad-spectrum coverage including pseudomonas; often used in hospital settings.
CephalexinCephalosporin antibioticNot combined with a beta-lactamase inhibitor; primarily effective against gram-positive bacteria.

Amoxicillin and clavulanate potassium stands out due to its specific formulation that combines a widely used penicillin derivative with a potent beta-lactamase inhibitor, providing enhanced effectiveness against resistant bacterial strains not adequately treated by other antibiotics .

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-02-18

Explore Compound Types